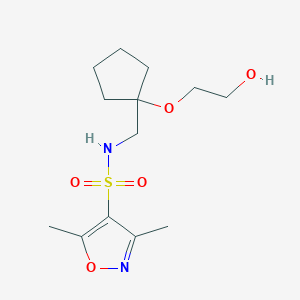
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as CYC065, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. CYC065 belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, CYC065 has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Sulfonamide-derived Compounds and Metal Complexes
Sulfonamide-derived new ligands and their transition metal complexes have been synthesized and characterized, with studies revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. The structure of these compounds was determined through various methods, including X-ray diffraction, suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).
Isoxazole Derivatives Protonation
Research on the protonation of isoxazole derivatives in aqueous sulfuric acid, including sulfamethoxazole and sulfisoxazole, has provided insights into their chemical behavior and potential reactivity. The protonation process for both amino and sulfonamide derivatives has been examined, indicating similarities in their chemical properties (Manzo & de Bertorello, 1973).
Novel Synthesis of Diarylisoxazole Analogues
Studies have explored the synthesis of 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, highlighting the impact of the sulfonamide group on biochemical COX-1/COX-2 selectivity. This research contributes to understanding the structural factors influencing the activity of COX inhibitors (Di Nunno et al., 2004).
Antibacterial Evaluation of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the aim of developing antibacterial agents. Several newly synthesized compounds have shown high activities, indicating the potential of sulfonamide derivatives in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-10-12(11(2)20-15-10)21(17,18)14-9-13(19-8-7-16)5-3-4-6-13/h14,16H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGXLLHMOSADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)
![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)









![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)
![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)
![1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2377279.png)